molecular formula C10H13ClFNO B2513968 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1909320-05-3

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2513968
CAS No.: 1909320-05-3
M. Wt: 217.67
InChI Key: WQSPFTVNLFBSTG-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909320-05-3 . It has a molecular weight of 217.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO.ClH/c1-13-8-4-2-3-7(9(8)11)10(12)5-6-10;/h2-4H,5-6,12H2,1H3;1H . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at 4 degrees Celsius .

Scientific Research Applications

Sigma Receptor Ligands

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride and its derivatives have been identified as a new class of σ receptor ligands. These compounds exhibit varying selectivity for the σ1 and σ2 subtypes of the receptor. Specifically, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine has been highlighted for its potent σ1 receptor ligand properties (Schinor et al., 2020).

Preparation of Cyclopropanes

The synthesis of various cyclopropane derivatives, including those related to this compound, has been explored. These syntheses involve processes like 1,3-dipolar cycloaddition and subsequent reduction steps (Baird et al., 2001).

Heck Reaction

The Heck reaction with 3-fluoro-3-buten-2-one, prepared from derivatives of 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine, has been studied. This reaction is key in the formation of various fluorinated organic compounds (Patrick et al., 2008).

Synthesis of 2-Fluoro-3-Alkoxy-1,3-Butadienes

The production of 2-fluoro-3-alkoxy-1,3-butadienes from derivatives of this compound is notable for their application in smooth 4 + 2 cycloaddition reactions (Patrick et al., 2002).

Antiproliferative Activity

Compounds related to this compound have shown significant inhibitory activity against some cancer cell lines, indicating potential applications in cancer research (Lu et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-13-8-4-2-3-7(9(8)11)10(12)5-6-10;/h2-4H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPFTVNLFBSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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